2-Methylpyrrolidine

Catalog No.
S577912
CAS No.
765-38-8
M.F
C5H11N
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpyrrolidine

CAS Number

765-38-8

Product Name

2-Methylpyrrolidine

IUPAC Name

2-methylpyrrolidine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3

InChI Key

RGHPCLZJAFCTIK-UHFFFAOYSA-N

SMILES

CC1CCCN1

Synonyms

2-methylpyrrolidine

Canonical SMILES

CC1CCCN1

The exact mass of the compound 2-Methylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methylpyrrolidine (CAS 765-38-8) is a cyclic secondary amine characterized by a five-membered aliphatic ring with a single methyl substitution at the alpha-carbon [1]. This structural modification introduces a chiral center and localized steric hindrance adjacent to the nitrogen atom, fundamentally altering its reactivity profile compared to unhindered amines[1]. In industrial and pharmaceutical procurement, it is primarily sourced as a stereodirecting building block, a tunable organocatalyst core, and a pharmacophore for central nervous system (CNS) active agents[2]. Its specific balance of basicity, attenuated nucleophilicity, and steric bulk makes it a required precursor for synthesizing selective ligands and active pharmaceutical ingredients (APIs), particularly where strict stereocontrol is a process requirement[2].

Attempting to substitute 2-methylpyrrolidine with the unhindered pyrrolidine or more heavily substituted analogs (such as 2,2-dimethylpyrrolidine) fundamentally alters reaction selectivity and biological efficacy [1]. The alpha-methyl group tunes the amine's nucleophilicity and transition-state geometry; removing it eliminates stereocontrol in organocatalytic processes, leading to racemic mixtures and low diastereomeric ratios [1]. In medicinal chemistry, substituting the specific (R)- or (S)-enantiomer of 2-methylpyrrolidine with a generic pyrrolidine ring can result in an 8-fold drop in target receptor binding affinity and altered CNS penetration profiles [2]. Consequently, for specific API synthesis and asymmetric catalysis, the steric and electronic footprint of 2-methylpyrrolidine cannot be replicated by generic in-class substitutes [2].

Reactivity Tuning: Mayr Nucleophilicity Parameter

The nucleophilicity of 2-methylpyrrolidine is attenuated compared to its unhindered parent compound, pyrrolidine, but remains significantly more reactive than di-substituted analogs [1]. Quantitative data from Mayr's reactivity database demonstrates this specific reactivity tier, which is required for predicting and controlling reaction rates in complex nucleophilic additions[1].

Evidence DimensionNucleophilicity (N Parameter in MeCN)
Target Compound DataN = 16.78
Comparator Or BaselinePyrrolidine (N = 18.58); 2,2-Dimethylpyrrolidine (N = 13.96)
Quantified Difference1.8 units lower than pyrrolidine; 2.82 units higher than 2,2-dimethylpyrrolidine
ConditionsMeasured via reaction kinetics with reference electrophiles in acetonitrile at 20 °C

This intermediate nucleophilicity prevents over-alkylation and improves chemoselectivity in complex API synthesis, offering a precise reactivity profile that unhindered or di-substituted analogs lack.

Target Affinity: Histamine H3 Receptor Binding

In the development of CNS-active therapeutics, the presence and stereochemistry of the alpha-methyl group on the pyrrolidine ring dictate target engagement [1]. Structure-activity relationship (SAR) studies on pyridazin-3-one based H3 receptor antagonists reveal that the (R)-2-methylpyrrolidine moiety drastically outperforms both the (S)-isomer and the des-methyl pyrrolidine baseline [1].

Evidence DimensionHuman H3 Receptor (hH3R) Binding Affinity (Ki)
Target Compound DataKi = 2.0 nM ((R)-2-methylpyrrolidine analogue)
Comparator Or Baseline(S)-isomer analogue (Ki = 16 nM); des-methyl pyrrolidine analogue (Ki ~16 nM)
Quantified Difference8-fold higher binding affinity strictly dependent on the (R)-alpha-methyl substitution
ConditionsIn vitro displacement assay using [3H]N-alpha-methylhistamine in CHO cell membranes

Procuring the exact enantiomer of 2-methylpyrrolidine is required for specific CNS drug development, as the localized steric bulk is necessary for receptor pocket docking.

Basicity and Steric Shielding in Organocatalysis

The introduction of the alpha-methyl group slightly reduces the Brønsted basicity of the pyrrolidine ring while providing measurable steric shielding at the reaction center[1]. This combination ensures that the initial attack on electrophiles is controlled, and the subsequent deprotonation steps in organocatalytic cycles proceed with defined stereoselectivity [1].

Evidence DimensionConjugate Acid Basicity (pKaH in MeCN)
Target Compound DatapKaH = 19.62
Comparator Or BaselinePyrrolidine (pKaH = 19.89)
Quantified Difference0.27 pK units lower basicity combined with alpha-face steric shielding
ConditionsPhotometric titration using CH acids as indicators in acetonitrile

The specific basicity and steric profile alter the transition state geometry, which is necessary for achieving high diastereo- and enantioselectivity in asymmetric carbon-carbon bond-forming reactions.

Synthesis of Histamine H3 Receptor Antagonists

Directly downstream of its receptor binding profile (Ki = 2.0 nM), the (R)-enantiomer of 2-methylpyrrolidine is the established pharmacophore for developing wake-promoting agents and cognitive enhancers [1]. It is the structural cornerstone for clinical candidates like Irdabisant, where generic pyrrolidine fails to provide the necessary target affinity [1].

Asymmetric Organocatalysis

Leveraging its specific steric bulk and attenuated nucleophilicity (Mayr N = 16.78), 2-methylpyrrolidine and its derivatives are utilized as stereoselective organocatalysts [2]. They are deployed in asymmetric Michael additions and aldol condensations, where the alpha-methyl group dictates the stereochemical outcome of the transition state [2].

Chiral Ligand Design for Transition Metal Catalysis

The rigid, sterically hindered nitrogen environment makes 2-methylpyrrolidine a functional building block for synthesizing chiral bidentate ligands[2]. In asymmetric cross-coupling reactions, these ligands provide the spatial constraints required to ensure high enantiomeric excess, a function that unhindered aliphatic amines cannot execute [2].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

765-38-8

General Manufacturing Information

Pyrrolidine, 2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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